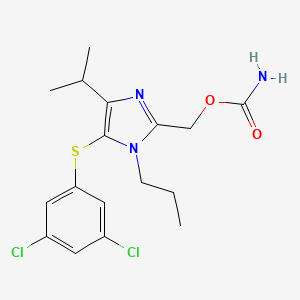

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole

Description

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole is a synthetic imidazole derivative characterized by a substituted heterocyclic core. The imidazole ring is functionalized with:

- A 3,5-dichlorophenylthio moiety at position 5, contributing to lipophilicity and possible halogen-mediated target binding.

- Isopropyl and n-propyl groups at positions 4 and 1, respectively, influencing steric bulk and conformational flexibility.

Properties

CAS No. |

178979-41-4 |

|---|---|

Molecular Formula |

C17H21Cl2N3O2S |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methyl carbamate |

InChI |

InChI=1S/C17H21Cl2N3O2S/c1-4-5-22-14(9-24-17(20)23)21-15(10(2)3)16(22)25-13-7-11(18)6-12(19)8-13/h6-8,10H,4-5,9H2,1-3H3,(H2,20,23) |

InChI Key |

GHYAMSKPXPDTTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors such as glyoxal, ammonia, and formaldehyde.

Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction where a dichlorophenylthio group is introduced to the imidazole ring using reagents like 3,5-dichlorothiophenol.

Addition of the Isopropyl and n-Propyl Groups: Alkylation reactions are employed to introduce the isopropyl and n-propyl groups to the imidazole ring.

Carbamoylation: The final step involves the addition of a carbamoyloxymethyl group through a reaction with isocyanate derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorophenylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the dichlorophenylthio group, leading to the formation of reduced derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the carbamoyloxymethyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with enzymes and proteins. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise as an antiviral agent, particularly against HIV-1, due to its ability to inhibit reverse transcriptase .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of viral RNA into DNA . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic function.

Comparison with Similar Compounds

Key Observations :

- Position 5 : The 3,5-dichlorophenylthio group provides strong electron-withdrawing effects and lipophilicity, contrasting with the peptide-like (benzyloxy-S-phenylalanyl) groups in compounds, which may confer protease resistance or cell-penetration challenges.

- Position 1/4 : The n-propyl and isopropyl groups in the target compound introduce steric hindrance absent in simpler analogs, possibly affecting binding pocket accommodation.

Pharmacological and Physicochemical Implications

- Lipophilicity : The dichlorophenylthio group (ClogP ~3.5 estimated) increases membrane permeability relative to benzyloxycarbonyl analogs (ClogP ~2.8) .

- Metabolic Stability : The absence of ester or peptide linkages (unlike ) may reduce susceptibility to hydrolysis, improving pharmacokinetics.

Biological Activity

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring, which is known for its biological activity. The presence of the 3,5-dichlorophenylthio group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, analogues of imidazole derivatives have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific aryl substitutions is crucial for enhancing antibacterial activity .

Table 1: Antibacterial Activity of Related Compounds

The compound's ability to inhibit bacterial growth suggests its potential as a therapeutic agent against resistant bacterial strains.

The mechanism through which imidazole derivatives exert their antibacterial effects often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. The imidazole ring can participate in redox reactions, leading to the formation of reactive oxygen species (ROS), which are detrimental to bacterial cells .

Study on Efficacy Against MRSA

A study explored the efficacy of various imidazole derivatives against MRSA. The results indicated that compounds with a similar scaffold to this compound exhibited significant bactericidal activity at low concentrations. Specifically, the compound demonstrated an MIC comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Toxicological Assessment

In addition to antimicrobial efficacy, the safety profile of the compound was evaluated in vitro. Cytotoxicity assays revealed that while the compound effectively inhibited bacterial growth, it exhibited minimal toxicity towards mammalian cell lines at therapeutic concentrations. This duality suggests a favorable therapeutic index for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.